Lipophilicity: Target vs. Des-Methyl Analog
In silico calculation using ChemAxon software predicts a logP difference of approximately +0.6 log units for the target compound (estimated logP ≈ 3.4) relative to the des-methyl analog 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid (estimated logP ≈ 2.8) [1]. This increase is attributable to the additional methyl group on the alpha-carbon, which enhances hydrophobic surface area. No experimental logP values have been published for either compound.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ≈ 3.4 (ChemAxon prediction) |
| Comparator Or Baseline | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]propanoic acid; estimated logP ≈ 2.8 (ChemAxon) |
| Quantified Difference | Δ logP ≈ +0.6 |
| Conditions | In silico prediction using ChemAxon property calculator; no experimental validation available |
Why This Matters
Higher lipophilicity can improve membrane permeability but may also reduce aqueous solubility, directly impacting bioavailability and formulation strategies—users must verify experimentally for their specific system.
- [1] ChemAxon. Property calculation for C₁₁H₁₀F₄O₂ isomers; accessed via Chemicalize platform. View Source
